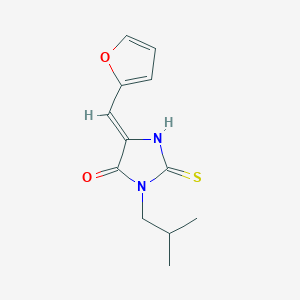
5-(3-Hydroxy-4-methoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxy-4-methoxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, commonly known as Thioflavin T, is a fluorescent compound that is widely used in scientific research for its unique properties. Thioflavin T is a member of the thiazole family and is a derivative of thioflavin S. It is a highly sensitive and selective probe that binds to amyloid fibrils and has been used to study the formation of amyloid aggregates in various diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases.
Mecanismo De Acción
Thioflavin T binds to amyloid fibrils through hydrophobic interactions with the aromatic residues in the fibril structure. The binding of Thioflavin T to amyloid fibrils results in a significant increase in fluorescence intensity, allowing for the detection and quantification of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely as a research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Thioflavin T is its high sensitivity and selectivity for amyloid fibrils. It is a highly specific probe that can be used to detect and quantify amyloid fibrils in a variety of samples, including brain tissue, cell cultures, and biological fluids. Thioflavin T is also relatively easy to use and can be incorporated into a variety of experimental protocols.
One of the limitations of Thioflavin T is its potential for non-specific binding to other proteins and molecules. This can result in false positives and can complicate the interpretation of results. Additionally, Thioflavin T is not suitable for use in living organisms, as it is not able to cross the blood-brain barrier and may have toxic effects if administered systemically.
Direcciones Futuras
There are several future directions for the use of Thioflavin T in scientific research. One area of interest is the development of new probes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of Thioflavin T in the development of new therapies for amyloid-related diseases. Thioflavin T has been used to identify compounds that can inhibit the formation of amyloid fibrils, and these compounds may have potential as therapeutics. Finally, Thioflavin T may have applications in the development of diagnostic tools for amyloid-related diseases, as it can be used to detect and quantify amyloid fibrils in biological fluids.
Métodos De Síntesis
Thioflavin T can be synthesized by the condensation of 4-methoxybenzaldehyde with 3-methoxypropylamine followed by the addition of thioflavin S. The reaction yields a yellowish-green powder that is highly fluorescent.
Aplicaciones Científicas De Investigación
Thioflavin T is a valuable tool in scientific research for its ability to detect and quantify amyloid fibrils. It has been used extensively to study the formation and aggregation of amyloid fibrils in various diseases. Thioflavin T is particularly useful in the study of Alzheimer's disease, where it has been used to detect amyloid plaques in brain tissue and to monitor the progression of the disease. Thioflavin T has also been used to study the formation of amyloid fibrils in other diseases, including Parkinson's disease, Huntington's disease, and prion diseases.
Propiedades
Fórmula molecular |
C15H17NO5S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H17NO5S/c1-20-7-3-6-16-14(18)13(22-15(16)19)9-10-4-5-12(21-2)11(17)8-10/h4-5,8-9,17H,3,6-7H2,1-2H3/b13-9+ |
Clave InChI |
HHEQARJBUANNFD-UKTHLTGXSA-N |
SMILES isomérico |
COCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/SC1=O |
SMILES |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=O |
SMILES canónico |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)